7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline
Overview
Description
7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound, characterized by the presence of a bromine atom and multiple methyl groups, exhibits unique chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline typically involves the bromination of 1,2,2,4-tetramethyl-1,2-dihydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline serves as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its derivatives are explored for their ability to interact with biological targets, making it a valuable scaffold in drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism by which 7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets, affecting pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1,2,2,4-Tetramethyl-1,2-dihydroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
7-Fluoro-1,2,2,4-tetramethyl-1,2-dihydroquinoline: Contains a fluorine atom, which can significantly alter its reactivity and interaction with biological targets.
Uniqueness: The presence of the bromine atom in 7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
7-bromo-1,2,2,4-tetramethylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c1-9-8-13(2,3)15(4)12-7-10(14)5-6-11(9)12/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTKVEMEPYPLMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)Br)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239150 | |
Record name | 7-Bromo-1,2-dihydro-1,2,2,4-tetramethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253592-30-1 | |
Record name | 7-Bromo-1,2-dihydro-1,2,2,4-tetramethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253592-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,2-dihydro-1,2,2,4-tetramethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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